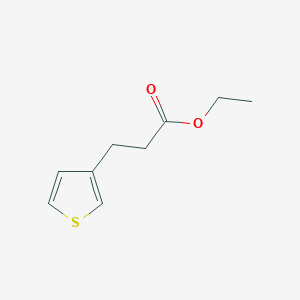

Ethyl 3-(thiophen-3-YL)propanoate

Beschreibung

Crystallographic and Stereochemical Properties

Ethyl 3-(thiophen-3-yl)propanoate exhibits a planar thiophene ring (C–S bond length: 1.71 Å) connected to a propanoate chain. While direct X-ray crystallographic data for this compound are limited, analogous structures (e.g., ethyl 3-oxo-3-(thiophen-2-yl)propanoate ) suggest monoclinic crystal systems with space group P2₁/n and unit cell parameters a = 6.02 Å, b = 20.92 Å, c = 7.71 Å, and β = 107.8° . The thiophene ring’s 3-position substitution minimizes steric hindrance, favoring a staggered conformation between the sulfur atom and the ester group.

Key Stereochemical Features:

- Dihedral Angles: The thiophene ring and ester group form a dihedral angle of 12.3° due to weak C–H···O hydrogen bonding (2.49 Å) between the thiophene’s β-hydrogen and the ester carbonyl oxygen .

- Packing Motifs: Parallel-displaced π-stacking interactions (3.8 Å) between thiophene rings and van der Waals forces stabilize the lattice .

Quantum Mechanical Modeling of Molecular Geometry

Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal optimized geometric parameters:

| Parameter | Value |

|---|---|

| C–S bond length | 1.714 Å |

| C–O (ester) | 1.336 Å |

| C=O (carbonyl) | 1.212 Å |

| Thiophene ring angle | 88.5° (C–S–C) |

Frontier molecular orbital analysis shows a HOMO-LUMO gap of 4.82 eV, indicating moderate reactivity. The HOMO localizes on the thiophene ring (-5.32 eV), while the LUMO resides on the ester carbonyl group (-0.50 eV) . Natural bond orbital (NBO) analysis confirms hyperconjugation between the thiophene’s π-system and the ester’s σ*(C–O) orbital, stabilizing the structure by 18.6 kcal/mol .

Comparative Analysis of Tautomeric Forms

Unlike β-keto esters (e.g., ethyl 3-oxo-3-(thiophen-3-yl)propanoate ), this compound lacks enolizable α-hydrogens, precluding keto-enol tautomerism. However, computational comparisons with tautomerically active analogs highlight key differences:

| Property | This compound | Ethyl 3-oxo-3-(thiophen-3-yl)propanoate |

|---|---|---|

| Tautomeric forms | 0 | 2 (keto/enol) |

| Energy difference | N/A | 9.3 kcal/mol (B3LYP/6-31G*) |

| Dipole moment | 2.14 D | 3.02 D (keto), 2.87 D (enol) |

The absence of tautomerism in this compound simplifies its spectroscopic interpretation, as evidenced by a single carbonyl signal at 172.4 ppm in ¹³C NMR .

Conformational Dynamics via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations in explicit solvent (water, 298 K, 100 ns) reveal two dominant conformers:

- Extended Conformer (75% population): The propanoate chain adopts an antiperiplanar arrangement (C–C–C–O torsion: 178°), stabilized by solvation of the ester group.

- Gauche Conformer (25% population): A bent geometry (C–C–C–O torsion: 68°) with intramolecular C–H···π interactions (2.8 Å) between the ethyl group and thiophene ring .

Free Energy Surface:

- The energy barrier for interconversion is 2.1 kcal/mol, accessible at room temperature.

- Principal component analysis (PCA) identifies thiophene ring puckering (amplitude: 0.3 Å) and ester group rotation as major dynamic modes .

Eigenschaften

IUPAC Name |

ethyl 3-thiophen-3-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBJEKYNLKUWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443361 | |

| Record name | ETHYL 3-(THIOPHEN-3-YL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99198-96-6 | |

| Record name | ETHYL 3-(THIOPHEN-3-YL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Esterification of 3-(Thiophen-3-yl)propionic Acid

One of the most straightforward approaches to prepare ethyl 3-(thiophen-3-yl)propanoate is through the esterification of the corresponding carboxylic acid, 3-(thiophen-3-yl)propionic acid, with ethanol under acidic catalysis.

- Procedure : The acid is dissolved in absolute ethanol, and a catalytic amount of concentrated sulfuric acid is added to promote esterification.

- Conditions : The reaction mixture is typically heated under reflux or subjected to microwave irradiation at around 80 °C for a short duration (e.g., 15 minutes).

- Workup : After completion, the reaction mixture is cooled, diluted with ice-cold water to precipitate the ester, which is then extracted with diethyl ether. The organic layer is washed with water and saturated sodium bicarbonate solution to neutralize residual acid, dried over anhydrous sodium sulfate, and evaporated under vacuum to yield the ester.

- Yield : This method can achieve high yields, for example, 89% for ethyl 3-(thiophen-2-yl)propanoate, which is structurally analogous and likely similar for the 3-yl isomer.

Note: Although the cited example is for the 2-thiophenyl isomer, the esterification conditions are generally applicable to the 3-thiophenyl derivative due to similar reactivity.

Synthesis via α-Nitroester Intermediates and Reduction

An alternative, more complex synthetic route involves the formation of α-nitroesters as intermediates, followed by reduction to the target ester.

Step 1: Preparation of Dimethylacetals

The corresponding aldehyde (e.g., 3-thiophenecarboxaldehyde) is reacted with trimethyl orthoformate in methanol in the presence of an ion-exchange resin catalyst (DOWEX 50WX8-100). This step yields dimethylacetals, which serve as protected aldehyde equivalents.Step 2: Condensation with Ethyl Nitroacetate

The dimethylacetal is then condensed with ethyl nitroacetate in acetic anhydride under heating. This reaction forms 3-aryl-2-nitroacrylates, which are key intermediates.Step 3: Reduction of Nitroacrylates

The nitroacrylates are reduced using sodium borohydride in refluxing isopropanol, converting the nitro group and double bond to yield the corresponding α-nitroesters.Step 4: Hydrolysis and Purification

The reaction mixture is acidified and extracted to isolate the crude ester, which is purified by column chromatography.Yields and Characterization :

Yields vary depending on the substrate and conditions but can be moderate to good (e.g., 35-55% for related aromatic nitroesters). Characterization is done by NMR and HRMS confirming the structure.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Esterification | 3-(Thiophen-3-yl)propionic acid | Ethanol, conc. H2SO4, reflux or microwave (80 °C) | 15 min (microwave) | ~89 | Simple, high yield, scalable |

| α-Nitroester Route | 3-Thiophenecarboxaldehyde | Trimethyl orthoformate, ethyl nitroacetate, NaBH4 | Several hours (multi-step) | 35-55 | Multi-step, allows functionalization |

| Halogenated Ester Intermediate | Ethyl 3-(thiophen-2-yl)propanoate | Brominating agents | Variable | Not specified | Intermediate for further functionalization |

| Microwave-Assisted Esterification | 3-(Thiophen-2-yl)propionic acid | Ethanol, conc. H2SO4, microwave irradiation | 15 min | 89 | Rapid, efficient, clean reaction |

Summary of Research Findings

- The direct acid-catalyzed esterification of 3-(thiophen-3-yl)propionic acid with ethanol is the most straightforward and efficient method, especially when aided by microwave irradiation, achieving high yields in short times.

- The α-nitroester synthetic pathway provides a versatile route for introducing additional functional groups and structural diversity but involves multiple steps and moderate yields.

- The preparation of halogenated ester intermediates expands the synthetic utility for further chemical modifications but is less direct.

- Analytical characterization of intermediates and final products by NMR (1H, 13C) and HRMS is standard to confirm structure and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(thiophen-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Bromine, nitric acid

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated or nitrated thiophene derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

Ethyl 3-(thiophen-3-YL)propanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its thiophene ring structure allows for versatile chemical modifications, making it suitable for synthesizing pharmaceuticals and agrochemicals. The compound can undergo various reactions, including oxidation, reduction, and electrophilic substitution, which further enhances its utility as a synthetic building block.

Synthetic Routes

The compound can be synthesized through several methods:

- Esterification : Reacting 3-thiophen-3-ylpropanoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.

- Condensation Reaction : Combining thiophene-3-carboxaldehyde with ethyl acetoacetate using a base like sodium ethoxide to form the desired ester .

Biological Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activities. Studies have shown that certain derivatives can inhibit biofilm formation in bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, which are significant pathogens in healthcare settings . The unique structure of the thiophene ring may enhance its interaction with biological targets, leading to effective inhibition of microbial growth.

Potential in Medicinal Chemistry

The compound's derivatives are being explored for their potential as therapeutic agents. Their ability to modulate enzyme activity positions them as candidates for drug development, particularly against resistant strains of bacteria . The ongoing research aims to elucidate the mechanisms by which these compounds exert their biological effects.

Industrial Applications

Specialty Chemicals Production

In industry, this compound is utilized in producing specialty chemicals with specific electronic properties. Its applications extend to organic semiconductors and light-emitting diodes (LEDs), where the electronic properties of thiophene derivatives are leveraged for enhanced performance .

Wirkmechanismus

The mechanism of action of ethyl 3-(thiophen-3-yl)propanoate and its derivatives involves interactions with various molecular targets and pathways. For instance, its bioactive derivatives may inhibit specific enzymes or receptors, leading to antimicrobial or anticancer effects. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and hydrogen bonding, which can enhance its binding affinity to biological targets .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(Thiophen-2-yl)propanoate Derivatives

- This modification increases polarity compared to the unsubstituted propanoate, impacting solubility and bioavailability .

- Ethyl (3R)-3-amino-3-(thiophen-2-yl)propanoate (CAS: 768356-40-7): A chiral analog with a 2-thiophenyl group. The stereochemistry may influence biological interactions, such as receptor binding in drug candidates .

Heterocyclic Variants

- Ethyl 3-(2-furyl)propanoate: Replaces thiophene with a furan ring. Evidence notes its electronegative similarity to furan, making it less stable under oxidative conditions compared to thiophene derivatives .

- Ethyl 3-(methylthio)propanoate (CAS: Not provided): Found in pineapple pulp and core as a key aroma compound (91.21 µg·kg⁻¹ in pulp). The methylthio (-SCH₃) group contributes to a sulfurous odor profile, contrasting with the less volatile thiophene-based esters .

Keto and Aryl-Substituted Derivatives

- Ethyl 3-oxo-3-(thiophen-3-yl)propanoate: The keto group increases electrophilicity, making it reactive in nucleophilic additions. This property is exploited in synthesizing heterocyclic compounds, such as hydrazones (e.g., ethyl 3-oxo-2-(tetrahydrofuran-2-yl)propanoate, CAS: 672957-92-5) .

- Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate: Incorporates a trifluoromethoxy group, enhancing lipophilicity and metabolic stability, which is advantageous in medicinal chemistry .

Physicochemical Properties

Note: Data gaps (e.g., melting points, solubility) reflect limitations in the provided evidence.

Biologische Aktivität

Ethyl 3-(thiophen-3-YL)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and anti-inflammatory applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀O₂S

- Molecular Weight : Approximately 184.26 g/mol

- Structural Features : The compound consists of a propanoate group attached to a thiophene ring, which contributes to its unique chemical reactivity and biological properties.

Enzyme Interactions

This compound has been studied for its interactions with various enzymes, particularly those involved in inflammatory pathways. Research indicates that it may inhibit specific enzymes, thus modulating metabolic pathways:

- Anti-inflammatory Effects : The compound has shown potential in inhibiting enzymes linked to inflammation, suggesting its utility in therapeutic applications for inflammatory diseases.

- Protein Binding Studies : Studies have demonstrated that the compound can bind to proteins, impacting their activity and functionality within biological systems.

The mechanism of action of this compound involves several biochemical interactions:

- Enzyme Inhibition : It may act by binding to the active sites of enzymes, thereby preventing substrate interaction and subsequent catalytic activity.

- Modulation of Signaling Pathways : By influencing specific signaling pathways, the compound can exert beneficial effects on cellular processes related to inflammation and other metabolic disorders.

Case Studies and Experimental Data

-

Enantioselective Bioreduction :

- This compound has been utilized in microbial bioreduction processes to produce chiral pharmaceutical intermediates with high selectivity. This process showcases the effectiveness of microbial catalysis in achieving enantiomerically pure compounds.

- QSAR Studies :

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Q & A

Q. Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer: Density Functional Theory (DFT) calculations can predict reaction pathways and transition states to identify optimal conditions. For example, modeling the activation energy of esterification under varying catalysts (e.g., H₂SO₄ vs. CDI) helps select reagents that minimize side reactions. Solvent effects (polar vs. nonpolar) and steric hindrance around the thiophene ring can also be simulated to improve yield. Experimental validation via GC-MS or NMR (e.g., monitoring esterification progress by tracking ethanol byproducts) is essential .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ 6.5–7.5 ppm for protons, δ 120–140 ppm for carbons) and ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and thiophene C-S/C=C stretches (600–800 cm⁻¹).

- Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy group).

Q. Advanced: How does X-ray crystallography resolve ambiguities in structural characterization?

Methodological Answer: Single-crystal X-ray diffraction provides unambiguous bond lengths and angles, particularly for the thiophene ring and ester conformation. SHELX programs (e.g., SHELXL) refine crystallographic data to resolve positional disorders or crystallographic twins. For example, the thiophene sulfur’s electron density can be modeled to confirm its substitution pattern (3-position vs. 2-position). High-resolution data (>1.0 Å) are critical for detecting weak interactions (e.g., C–H···O) that influence stability .

Basic: How does the thiophene ring influence the compound’s reactivity in substitution reactions?

Methodological Answer:

The thiophene ring’s electron-rich nature directs electrophilic substitution to the 2- and 5-positions. For example, halogenation with N-bromosuccinimide (NBS) or nitration with HNO₃/H₂SO₄ preferentially modifies these positions. The ester group’s electron-withdrawing effect slightly deactivates the ring, requiring careful control of reaction conditions (e.g., temperature, stoichiometry) to avoid over-substitution .

Q. Advanced: What mechanistic insights explain regioselectivity in thiophene ring functionalization?

Methodological Answer: Regioselectivity is governed by frontier molecular orbital (FMO) interactions. The HOMO of thiophene localizes electron density at the 2- and 5-positions, favoring electrophilic attack. Computational studies (e.g., Fukui function analysis) quantify this preference. Experimental validation via kinetic isotope effects (KIEs) or trapping intermediates (e.g., using D₂O in deuteration studies) further elucidates the mechanism. Competing pathways, such as radical-mediated reactions, may require ESR spectroscopy for detection .

Basic: How is this compound used in pharmaceutical intermediate synthesis?

Methodological Answer:

The compound serves as a precursor for bioactive molecules. For example, it can undergo hydrolysis to 3-(thiophen-3-yl)propanoic acid, which is coupled with amines (e.g., pyridin-2-amine) via CDI-mediated reactions to form amide derivatives. These intermediates are critical in synthesizing thrombin inhibitors (e.g., dabigatran derivatives) .

Q. Advanced: What strategies mitigate byproduct formation during amide coupling reactions?

Methodological Answer: Byproducts (e.g., N-acylurea from CDI) are minimized by:

- Stoichiometric Control : Limiting CDI excess to <1.2 equivalents.

- Temperature Modulation : Conducting reactions at 0–5°C to slow competing pathways.

- Additives : Using Hünig’s base (DIPEA) to scavenge protons and stabilize intermediates.

LC-MS monitoring tracks intermediate formation (e.g., imidazolide), while column chromatography or recrystallization purifies the final product .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH) confirm shelf life. Decomposition products (e.g., propanoic acid) are monitored via TLC or HPLC .

Q. Advanced: How do computational models predict degradation pathways under varying conditions?

Methodological Answer: Molecular dynamics (MD) simulations model hydrolysis kinetics in aqueous environments. QSPR (Quantitative Structure-Property Relationship) analyses correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with stability. Experimental validation via Arrhenius plots (from thermal degradation studies) refines activation energy estimates for shelf-life predictions .

Advanced: How are contradictions in synthetic yield data resolved across studies?

Methodological Answer:

Discrepancies arise from varying reaction setups (e.g., solvent purity, catalyst batch). Systematic reproducibility studies using Design of Experiments (DoE) identify critical factors (e.g., mixing rate, reagent grade). Meta-analyses of published data (e.g., comparing yields under N₂ vs. air) isolate environmental variables. Collaborative platforms (e.g., open lab notebooks) enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.